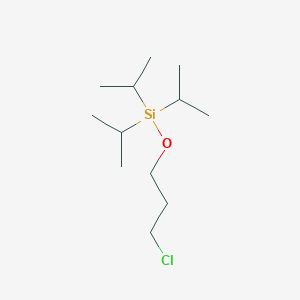
(3-Chloropropoxy)tri(propan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloropropoxy)tri(propan-2-yl)silane is a chemical compound with the molecular formula C12H27ClOSi. It is a member of the organosilicon compounds, which are widely used in various industrial and research applications due to their unique properties. This compound is characterized by the presence of a chloropropoxy group attached to a silicon atom, which is further bonded to three propan-2-yl groups.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloropropoxy)tri(propan-2-yl)silane typically involves the reaction of (3-chloropropoxy)trimethylsilane with isopropylmagnesium chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound. The general reaction scheme is as follows:
(3-chloropropoxy)trimethylsilane+isopropylmagnesium chloride→this compound
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product.
Types of Reactions:
Substitution Reactions: The chloropropoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Hydrolysis: The compound can be hydrolyzed in the presence of water or moisture, leading to the formation of silanols and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions, and amines are commonly used nucleophiles in substitution reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired rate and extent of the reaction.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include (3-hydroxypropoxy)tri(propan-2-yl)silane, (3-alkoxypropoxy)tri(propan-2-yl)silane, or (3-aminopropoxy)tri(propan-2-yl)silane.
Hydrolysis Products: The primary products of hydrolysis are silanols and hydrochloric acid.
科学研究应用
(3-Chloropropoxy)tri(propan-2-yl)silane has several applications in scientific research:
Surface Modification: It is used as a silane coupling agent to modify the surface properties of materials, enhancing adhesion between organic and inorganic components.
Polymer Chemistry: The compound is employed in the synthesis of functionalized polymers, where it acts as a crosslinking agent or a precursor for further functionalization.
Biomedical Research: In biomedical research, it is used to create biocompatible coatings and surfaces for medical devices and implants.
Catalysis: The compound serves as a ligand or a precursor in the preparation of catalysts for various chemical reactions.
作用机制
The mechanism of action of (3-Chloropropoxy)tri(propan-2-yl)silane involves its ability to form strong bonds with both organic and inorganic substrates. The chloropropoxy group can undergo nucleophilic substitution, allowing the compound to react with various nucleophiles. The silicon atom, bonded to three propan-2-yl groups, provides steric hindrance and stability to the molecule, making it suitable for use in harsh chemical environments.
Molecular Targets and Pathways:
Surface Interaction: The compound interacts with surface hydroxyl groups on inorganic substrates, forming stable siloxane bonds.
Polymerization: It participates in polymerization reactions, leading to the formation of crosslinked polymer networks.
相似化合物的比较
(3-Chloropropoxy)trimethylsilane: Similar in structure but with three methyl groups instead of propan-2-yl groups.
(3-Chloropropoxy)triethylsilane: Contains three ethyl groups instead of propan-2-yl groups.
(3-Chloropropoxy)triphenylsilane: Features three phenyl groups instead of propan-2-yl groups.
Uniqueness: (3-Chloropropoxy)tri(propan-2-yl)silane is unique due to the presence of propan-2-yl groups, which provide increased steric hindrance and stability compared to methyl or ethyl groups. This makes it particularly useful in applications requiring robust and stable silane compounds.
属性
CAS 编号 |
162827-30-7 |
|---|---|
分子式 |
C12H27ClOSi |
分子量 |
250.88 g/mol |
IUPAC 名称 |
3-chloropropoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C12H27ClOSi/c1-10(2)15(11(3)4,12(5)6)14-9-7-8-13/h10-12H,7-9H2,1-6H3 |
InChI 键 |
DLUHQJNOPVWGQE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Phenoxycarbonyl)oxy]ethyl acetate](/img/structure/B12570391.png)
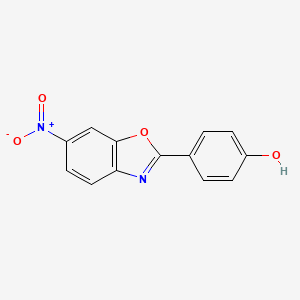
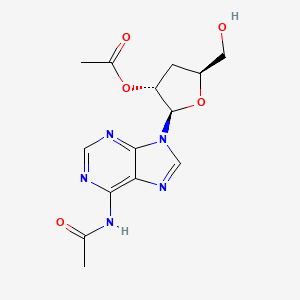
![N-[(2S)-1,1-Dimethoxybutan-2-yl]-4H-1,2,4-triazol-4-amine](/img/structure/B12570405.png)
![2,5-Bis(acetyloxy)bicyclo[2.2.2]octane-1,4-dicarboxylic acid](/img/structure/B12570407.png)
![2-tert-Butyl-6-{[2-(propan-2-yl)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12570410.png)
![2-Methyl-3-(methylsulfanyl)naphtho[1,2-B]furan](/img/structure/B12570420.png)
![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]phenyl}diazenyl]phenyl}pyrrolidine](/img/structure/B12570422.png)
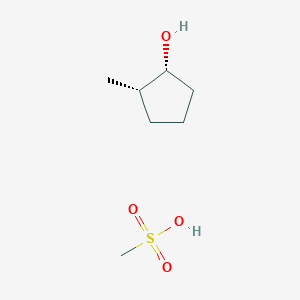
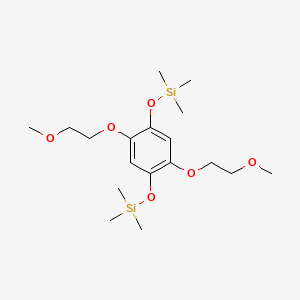
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine](/img/structure/B12570436.png)
![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)
